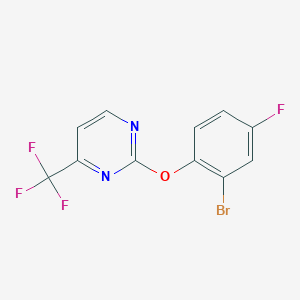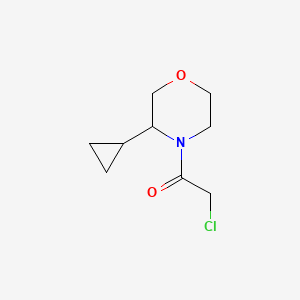
2-Chloro-1-(3-cyclopropylmorpholin-4-yl)ethan-1-one
Overview
Description
“2-Chloro-1-(3-cyclopropylmorpholin-4-yl)ethan-1-one” is a chemical compound with the CAS Number: 1427379-31-4 . It has a molecular weight of 203.67 . The compound is typically stored at 4 degrees Celsius and is shipped with an ice pack . It is an oil in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-1-(3-cyclopropylmorpholino)ethan-1-one . The InChI code for this compound is 1S/C9H14ClNO2/c10-5-9(12)11-3-4-13-6-8(11)7-1-2-7/h7-8H,1-6H2 .Scientific Research Applications
Synthesis and Characterization
A study by Ji et al. (2017) discusses the synthesis of related compounds involving chlorocyclopropyl groups. They describe a method for preparing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate in the synthesis of agricultural fungicides like prothioconazole. The research emphasizes optimizing reaction conditions to achieve high yield and purity, highlighting its suitability for industrial applications (Ji et al., 2017).
Chiral Intermediate Synthesis
Guo et al. (2017) discuss the synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for producing Ticagrelor, used in treating acute coronary syndromes. They used a ketoreductase (KRED) in their process, achieving near-total conversion with high enantiomeric excess, demonstrating a green and productive biocatalytic process (Guo et al., 2017).
X-ray and DFT Calculated Structures
Şahin et al. (2014) studied the crystal and molecular structures of compounds related to 2-chloro-1-ethanones, analyzing them using X-ray diffraction and Density Functional Theory (DFT). Their findings provide insights into the molecular geometries and interaction dynamics of these compounds (Şahin et al., 2014).
Synthesis of Amidines
Gataullin et al. (2001) explored the condensation of specific anilines with chloroiminoethane derivatives, leading to the synthesis of amidines and their subsequent cyclization to produce dihydroquinazolines. This research contributes to the understanding of chemical reactions involving chloroethyl compounds (Gataullin et al., 2001).
Safety And Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with this compound are H302, H312, H315, H318, H332, and H335 . These indicate that the compound is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2-chloro-1-(3-cyclopropylmorpholin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO2/c10-5-9(12)11-3-4-13-6-8(11)7-1-2-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOKSRFENACETI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2COCCN2C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-cyclopropylmorpholin-4-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



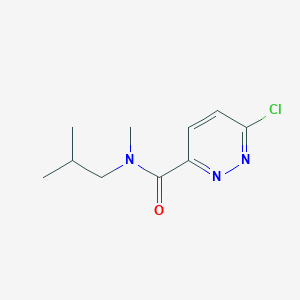
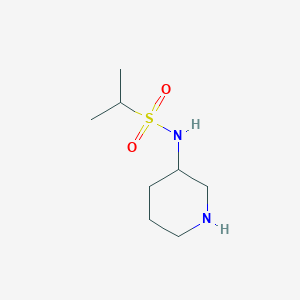
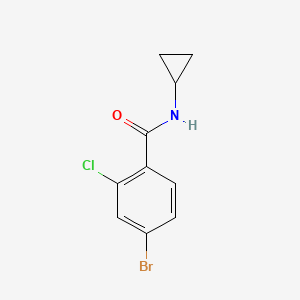
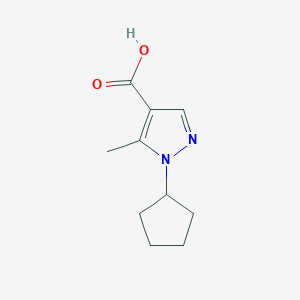
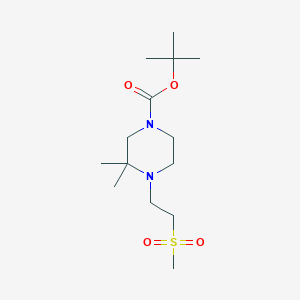
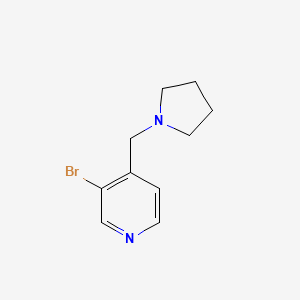
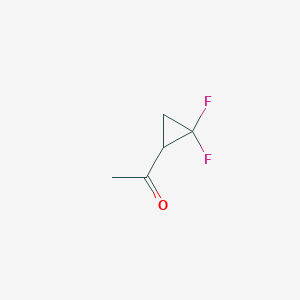

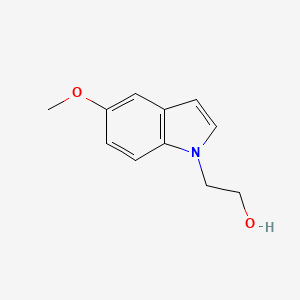
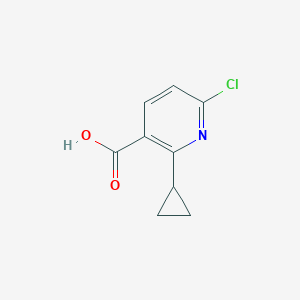
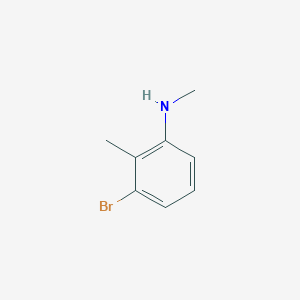
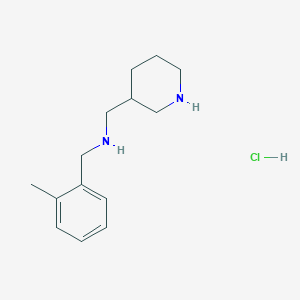
![3-[(2,2-Dimethoxyethyl)amino]propan-1-ol](/img/structure/B1457304.png)
